Product packaging for 1-(2-Isopropylaminoethyl)isatin(Cat. No.:)

1-(2-Isopropylaminoethyl)isatin

Cat. No.: B8517429
M. Wt: 232.28 g/mol
InChI Key: DOYHHIPXCTYCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isopropylaminoethyl)isatin is a synthetic isatin derivative designed for research purposes. Isatin (1H-indole-2,3-dione) and its derivatives represent an important class of heterocyclic compounds that serve as key precursors in drug discovery and medicinal chemistry . Researchers value this compound for exploring structure-activity relationships, particularly due to the strategic modification at the nitrogen atom, which can significantly alter biological activity and physicochemical properties . Isatin derivatives are investigated for a wide spectrum of potential pharmacological activities, which may include anti-cancer, anti-bacterial, and neuroprotective effects, among others . The core isatin scaffold is known to interact with various biological targets, such as receptor tyrosine kinases, and can act as an inhibitor for enzymes like histone deacetylase and carbonic anhydrase . Researchers are encouraged to consult the current scientific literature for the latest findings on this and related isatin compounds. This product is intended for laboratory research by qualified professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B8517429 1-(2-Isopropylaminoethyl)isatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-[2-(propan-2-ylamino)ethyl]indole-2,3-dione

InChI

InChI=1S/C13H16N2O2/c1-9(2)14-7-8-15-11-6-4-3-5-10(11)12(16)13(15)17/h3-6,9,14H,7-8H2,1-2H3

InChI Key

DOYHHIPXCTYCFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCN1C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

Molecular Mechanisms of Action and Target Identification for Isatin Based Compounds

Investigation of Enzyme Inhibition Profiles

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Isosymes)

Isatin (B1672199) itself is a known inhibitor of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. nih.gov Studies on isatin analogs have revealed that substitutions on the isatin core can significantly influence their inhibitory potency and selectivity for the two main isoforms, MAO-A and MAO-B.

Research on a series of 14 isatin analogues demonstrated that while isatin has IC50 values of 12.3 µM for MAO-A and 4.86 µM for MAO-B, certain modifications can lead to highly potent inhibitors. For instance, 4-chloroisatin and 5-bromoisatin were identified as potent competitive inhibitors of both MAO-A and MAO-B, with Ki values of 0.311 µM and 0.033 µM, respectively. nih.gov Notably, substitutions at the C5 position of the isatin ring were found to be particularly beneficial for MAO-B inhibition. nih.gov

While specific data for N-alkylamino substituted isatins like 1-(2-Isopropylaminoethyl)isatin are not detailed in the available literature, the established inhibitory activity of the isatin scaffold against MAO suggests that such derivatives warrant investigation as potential MAO inhibitors. Quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations have been employed to identify the structural requirements for potent MAO inhibition by isatin-based compounds, which could guide the future design of novel inhibitors. nih.gov

Table 1: MAO-A and MAO-B Inhibition by Isatin and Selected Analogs

Compound MAO-A IC50 (µM) MAO-B IC50 (µM) MAO-A Ki (µM) MAO-B Ki (µM)
Isatin 12.3 4.86 - -
4-Chloroisatin 0.812 - 0.311 -

Tyrosine Kinase Inhibition (EGFR, VEGFR-2, HER2, CDK2)

N-substituted isatins are a well-established class of tyrosine kinase inhibitors. nih.gov The anticancer drug Sunitinib (B231), an isatin derivative, is a multi-receptor tyrosine kinase inhibitor, highlighting the significance of this scaffold in targeting these enzymes. researchgate.net The isatin core is recognized for its ability to be modified to create inhibitors of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), human epidermal growth factor receptor 2 (HER2), and cyclin-dependent kinase 2 (CDK2). nih.govresearchgate.net

Studies have shown that N-substitution on the isatin ring is a key strategy in the design of potent tyrosine kinase inhibitors. For instance, N-substituted isatins have been reported to exhibit cytotoxic activity against various cancer cell lines. nih.gov The introduction of an N-benzyl group with electron-withdrawing groups, for example, has been shown to increase cytotoxic activity. nih.gov While specific inhibitory concentrations for this compound are not available, the extensive research on related N-substituted isatins strongly supports the potential of this compound class as tyrosine kinase inhibitors.

Table 3: Tyrosine Kinase Inhibition by N-Substituted Isatin Analogs

Compound Class Targeted Kinases Key Findings
N-substituted isatins EGFR, VEGFR-2, HER2, CDK2 N-substitution is crucial for activity; some derivatives show potent inhibition.
Isatin-pyridine derivatives Tyrosine kinases Exhibit inhibitory activity.

Acetylcholinesterase (AChE) Inhibition and Reactivation

The isatin scaffold has been investigated for its interaction with cholinesterases, including acetylcholinesterase (AChE). A study evaluating a series of N-alkyl isatins for their inhibitory activity against AChE and butyrylcholinesterase (BChE) found that the addition of an N-alkyl group improved the inhibitory potency compared to unsubstituted isatin. nih.govnih.gov

The research demonstrated a clear structure-activity relationship, where an increase in the length of the N-alkyl chain correlated with improved BChE inhibition. nih.govnih.gov The most potent BChE inhibitor in the series was an N-octyl isatin with an IC50 value of 3.77 µM and a 22-fold selectivity for BChE over AChE. nih.gov This suggests that the N-substituent plays a critical role in the interaction with the enzyme's active site. Molecular docking studies indicated that the 3-oxo group of the isatin core forms a key hydrogen bond with the catalytic triad of BChE. nih.govnih.gov

Regarding reactivation, some isatin derivatives, such as isatin-pyridine oxime hybrids, have been designed and tested as reactivators of organophosphorus-inhibited AChE. semanticscholar.org

Table 4: Acetylcholinesterase and Butyrylcholinesterase Inhibition by N-Alkyl Isatins

N-Alkyl Chain Length AChE Inhibition BChE Inhibition (IC50 µM) Selectivity (BChE/AChE)
Unsubstituted Isatin Weak Weak -
Butyl (n=4) Weak (IC50 = 540 µM) - -

α-Glucosidase Inhibition

Isatin derivatives have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for the management of type 2 diabetes. nih.govmdpi.com Studies on various N-substituted isatin derivatives have demonstrated significant inhibitory activity, often far exceeding that of the standard drug acarbose. mdpi.com

For example, a series of novel N-phenoxyethylisatin hydrazones were synthesized and showed significant in vitro α-glucosidase inhibitory activity. nih.gov Another study on isatin-thiazole derivatives also reported potent inhibition, with IC50 values in the low micromolar range. mdpi.com In one series, a compound bearing a 2-fluorobenzyl substituent at the N1-position of the isatin ring displayed high inhibitory activity. mdpi.com This highlights the importance of the N-substituent in modulating the inhibitory potential of the isatin scaffold against α-glucosidase. Molecular docking studies have been used to understand the binding interactions of these inhibitors within the active site of the enzyme. nih.gov

Table 5: α-Glucosidase Inhibition by N-Substituted Isatin Derivatives

Compound Class α-Glucosidase IC50 Range (µM) Standard (Acarbose) IC50 (µM)
Isatin-thiazole derivatives 5.36 - 35.76 817.38

SHP1 Protein Tyrosine Phosphatase Inhibition

The Src homology-2 domain-containing protein tyrosine phosphatase-1 (SHP1) is a negative regulator of signaling pathways involved in cell proliferation and differentiation. While direct evidence for the inhibition of SHP1 by this compound is not available, isatin-based compounds have been identified as inhibitors of the closely related phosphatase, SHP2. nih.gov

A study on isatin-based hydrazones identified compounds that selectively inhibit SHP2 in the low micromolar range. core.ac.uk For instance, one of the most active compounds in the series exhibited an IC50 value of 0.8 µM against SHP2. core.ac.uk Given the structural and functional similarities between SHP1 and SHP2, it is plausible that isatin-based scaffolds could be adapted to target SHP1. The development of selective SHP1 inhibitors is an active area of research for potential therapeutic applications. patsnap.com

Mycobacterial Enzyme Inhibition (e.g., InhA, MptpB, Gyrase)

The isatin scaffold is a key component in the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov The emergence of drug-resistant strains necessitates targeting specific mycobacterial enzymes crucial for the bacterium's survival. nih.gov

One primary target is the enoyl-acyl carrier protein (enoyl-ACP) reductase, known as InhA. nih.govresearchgate.net This enzyme is vital for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.gov Certain hybrid compounds combining quinolone and isatin scaffolds have been synthesized and evaluated for their ability to inhibit the InhA enzyme. nih.govresearchgate.net For example, specific quinoline-isatin hybrids have demonstrated significant inhibitory activity against the Mtb InhA enzyme, with IC₅₀ values in the low micromolar range. nih.gov

Another critical target for anti-tubercular drugs is DNA gyrase, a type II topoisomerase that controls DNA topology and is essential for bacterial replication. nih.gov The GyrB subunit of this enzyme has been the focus of structure-based drug design to identify novel inhibitors.

The table below summarizes the inhibitory activity of representative isatin-based compounds against mycobacterial targets.

Compound ClassTarget EnzymeActivity MeasurementValueReference
Quinolone-Isatin Hybrid (7a)M. tuberculosis InhAIC₅₀0.35 ± 0.01 µM nih.gov
Quinolone-Isatin Hybrid (5g)M. tuberculosis InhAIC₅₀1.56 ± 0.06 µM nih.gov
Phthalimide-pyrimidine Hybrid (8f)M. tuberculosis InhAIC₅₀0.717 ± 0.033 µM researchgate.net
Phthalimide-pyrimidine Hybrid (6a)M. tuberculosis InhAIC₅₀1.646 ± 0.069 µM researchgate.net

Viral Protease Inhibition (e.g., SARS Coronavirus 3CL Protease, Reverse Transcriptase)

N-substituted isatin derivatives have been identified as potent inhibitors of viral proteases, which are essential for viral replication. nih.govnih.gov A key target has been the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV and SARS-CoV-2. nih.govnih.govresearchgate.net This cysteine protease is critical for processing viral polyproteins translated from viral RNA. nih.govnih.gov

Bioactivity assays have shown that various N-substituted isatin derivatives can inhibit SARS-CoV 3CLpro with IC₅₀ values in the low micromolar to nanomolar range. nih.govnih.gov The isatin scaffold is thought to be a good candidate because its structure is suitable for interacting with the active site of cysteine proteases. nih.gov Structure-activity relationship studies have found that isatin compounds with a carboxamide substitution at the C-5 position and an aromatic substitution at the N-1 position are particularly strong inhibitors of SARS-CoV-2 3CLpro. nih.gov

In addition to coronaviruses, isatin-based compounds have shown activity against other viruses. Certain isatin thiosemicarbazone derivatives, such as N-methylisatin-beta 4':4'-diethylthiosemicarbazone (M-IBDET) and N-allylisatin-beta-4':4'-diallylthiosemicarbazone (A-IBDAT), inhibit the production of Human Immunodeficiency Virus (HIV) by suppressing reverse transcriptase activity and the synthesis of viral structural proteins. nih.gov

Compound ClassTarget EnzymeActivity MeasurementValueReference
N-substituted IsatinsSARS-CoV 3CLproIC₅₀0.95 to 17.50 µM nih.gov
N-substituted Isatin (Compound 26)SARS-CoV-2 3CLproIC₅₀45 nM nih.gov
M-IBDETHIV Reverse TranscriptaseED₅₀0.34 µM nih.gov
A-IBDATHIV Reverse TranscriptaseED₅₀2.9 µM nih.gov

Modulation of Cellular Pathways and Processes

Tubulin Polymerization Interference

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer drugs. nih.govbenthamopen.com The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and cell death. nih.govnih.gov

Several classes of isatin analogs have been investigated as inhibitors of tubulin polymerization. nih.govnih.gov Studies have shown that certain derivatives can inhibit tubulin polymerization to a similar or even greater extent than established anticancer drugs like vinblastine. nih.gov These compounds are thought to bind to the colchicine-binding site on tubulin, which destabilizes microtubules. researchgate.net This mechanism of action is considered a promising strategy for developing novel cancer therapies. nih.govnih.gov

Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. nih.govmdpi.com Many chemotherapeutic agents function by inducing apoptosis. nih.gov Isatin-based compounds have been shown to induce apoptosis in various cancer cell lines, including those resistant to conventional proapoptotic agents. nih.govnih.gov

The mechanisms often involve the intrinsic mitochondrial pathway. nih.govnih.gov For instance, the isatin derivative N-allyl-isatin promotes apoptosis in hepatocellular carcinoma cells by decreasing the mitochondrial membrane potential. nih.gov This leads to the upregulation of cytochrome c and cleaved caspase-3, and a decrease in the Bcl-2/Bax ratio, which are hallmarks of the mitochondrial apoptosis pathway. nih.gov Further studies on halogenated isatin derivatives confirmed that they can induce apoptosis through the modulation of oxidative stress-mediated mitochondrial pathways. nih.gov

Cell Cycle Progression Modulation (e.g., G2/M Phase Arrest)

Disruption of the cell cycle is a primary strategy for cancer treatment. Several isatin derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This arrest prevents cancer cells from entering mitosis and undergoing division.

For example, the N-allyl-isatin derivative was found to induce G2/M phase arrest in HepG2 hepatocellular carcinoma cells. nih.gov Similarly, a 5-(2-carboxyethenyl) isatin derivative caused human leukemia K562 cells to arrest in the G2/M phase. nih.gov This effect is often associated with the downregulation of key regulatory proteins such as CDK1 and cyclin B, which form a complex that is essential for entry into mitosis. nih.govmdpi.com The arrest in the G2/M phase is frequently a prelude to the induction of apoptosis in the cancer cells. nih.govmdpi.com

Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. mdpi.comnih.gov The generation of ROS is a mechanism of action for some anticancer agents. nih.gov

Research on certain halogenated isatin derivatives has demonstrated that their anticancer properties are linked to the modulation of oxidative stress-mediated mitochondrial apoptosis. nih.gov While direct and extensive studies linking a broad range of isatin derivatives to ROS generation are still developing, this mechanism is a known pathway for inducing cell death in cancer. For example, the anticancer effects of some chalcone derivatives, which are also explored for cancer therapy, are closely associated with the generation of ROS, which in turn leads to DNA damage, cell cycle arrest, and apoptosis. nih.gov This suggests that the induction of oxidative stress could be a relevant, though not universally documented, mechanism for the cytotoxic effects of certain isatin-based compounds.

Biofilm Formation Inhibition and Distortion

Furthermore, various isatin derivatives have been synthesized and evaluated for their antibiofilm capabilities. For instance, isatin-quinoline conjugates have demonstrated inhibitory activity against biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org One particular conjugate showed a remarkable 83.60% inhibition of biofilm formation at a concentration of 10 mg/mL. nih.govfrontiersin.org Similarly, isatin-decorated thiazole (B1198619) derivatives have been found to exhibit strong biofilm distortion effects at concentrations equivalent to half their minimum inhibitory concentrations (MIC). mdpi.com

The antibiofilm action of isatin-based compounds is thought to stem from their ability to interfere with bacterial quorum sensing and colonization. Isatin, being an oxidized form of indole (B1671886), a known quorum-sensing molecule, may regulate biofilm formation in a similar manner. The disruption of bacterial cell membranes has also been suggested as a potential mechanism of action for certain isatin conjugates. frontiersin.org

Table 1: Antibiofilm Activity of Isatin and its Derivatives

Compound/Derivative Target Organism Concentration % Inhibition Source
Isatin Candida albicans (ATCC 90028) 0.5 mg/ml (MIC50) Not specified nih.gov
Isatin Candida albicans (GMC3) 1 mg/ml (MIC50) Not specified nih.gov
Isatin-Quinoline Conjugate 11a MRSA 10 mg/mL 83.60% nih.govfrontiersin.org
Isatin-Decorated Thiazole Derivatives Various Bacteria 0.5 x MIC Strong Distortion mdpi.com

Receptor Binding Studies (In Vitro Assays)

Isatin and its analogues have been identified as antagonists of the Atrial Natriuretic Peptide (ANP) receptors that are coupled to particulate guanylyl cyclase (GC). nih.gov In vitro studies using rat brain and heart membranes have shown that these compounds can inhibit ANP-stimulated guanylyl cyclase activity. nih.gov This inhibitory action suggests that isatin-based compounds can modulate the physiological effects mediated by ANP.

Several 5-substituted isatin analogues have demonstrated more potent inhibitory activity than the parent isatin molecule. The efficacy of these analogues, however, can vary between different tissues, indicating potential receptor heterogeneity and the possibility of developing selective inhibitors. nih.gov

Table 2: Inhibitory Activity of Isatin Analogues on ANP-Stimulated Guanylyl Cyclase

Compound Tissue IC50 (µM) Source
5-Hydroxyisatin Brain & Heart 1.3 - 20 nih.gov
5-Methylisatin Brain & Heart 1.3 - 20 nih.gov
5-Aminoisatin Brain & Heart 1.3 - 20 nih.gov

The antagonistic activity of isatin analogues on the ANP receptor is a result of their direct interaction with the receptor, which in turn inhibits the catalytic activity of guanylyl cyclase upon ANP stimulation. nih.gov The specific binding sites and the nature of the ligand-receptor interactions for isatin derivatives with the ANP receptor are subjects of ongoing research. The variability in the inhibitory efficacy of different analogues suggests that substitutions on the isatin core structure significantly influence the binding affinity and selectivity for the ANP receptor subtypes in different tissues. nih.gov

While the precise molecular interactions have not been fully elucidated in the context of the ANP receptor, studies on other protein targets offer insights into how isatin derivatives can bind to protein interfaces. For example, isatin has been shown to bind at the interface of protein complexes, forming hydrogen bonds with amino acid residues from both interacting proteins. This suggests that isatin and its derivatives can act as regulators of protein-protein interactions. A similar mechanism may be at play in their interaction with the ANP receptor, where they could disrupt the conformational changes required for receptor activation by ANP.

Structure Activity Relationship Sar Studies of 1 2 Isopropylaminoethyl Isatin and Analogues

Positional and Substituent Effects on Biological Activities

The biological profile of isatin (B1672199) derivatives can be significantly altered by substitutions at various positions of the isatin nucleus.

N-1 Alkylation and Arylation Effects

The substitution at the N-1 position of the isatin ring is a critical determinant of biological activity. ijcsrr.orgnih.gov N-alkylation not only reduces the lability of the isatin nucleus towards bases but also maintains its characteristic reactivity, making N-substituted isatins valuable intermediates in the synthesis of diverse heterocyclic compounds. mdpi.com

Furthermore, the introduction of specific functional groups through N-alkylation has led to compounds with significant therapeutic potential. For example, N-alkylation with groups that can form stable carbocations has been achieved using trichloroacetimidate (B1259523) electrophiles, providing excellent yields of N-alkyl isatins. rsc.org This method has proven effective for a range of isatins, although steric hindrance from substituents at the C7 position can reduce reactivity. rsc.org

In the context of hybrid molecules, the N-1 position is a favorable site for linking isatin to other pharmacophores. nih.gov For instance, N-propargylation of isatin is a key step in synthesizing isatin-1,2,3-triazole hybrids, which have shown promising anti-inflammatory and anticancer activities. researchgate.netnih.gov The choice of the N-1 substituent is, therefore, a crucial aspect of designing isatin-based compounds with desired pharmacological profiles.

Impact of Substitutions at the Benzene (B151609) Ring (C-5, C-6, C-7)

Substitutions on the aromatic ring of the isatin nucleus, specifically at the C-5, C-6, and C-7 positions, play a pivotal role in modulating the biological activities of the resulting analogues. nih.gov

The C-5 position has been extensively studied, and substitutions at this site are crucial for a variety of pharmacological effects. nih.govnih.gov For instance, the introduction of electron-withdrawing groups like halogens (e.g., fluorine, chlorine, bromine) or a nitro group at the C-5 position has been shown to significantly enhance antibacterial and antitubercular activities. nih.govnih.gov Specifically, 5-fluoro substitution has been found to enhance anti-lung cancer activity. researchgate.net In the context of anticancer activity, halogenation at C-5 can influence the potency of the compounds. nih.gov Conversely, the presence of an electron-donating group like a hydroxyl group at C-5 can increase selectivity towards certain enzymes, such as MAO-A. nih.gov The nature of the substituent at C-5 also impacts the activity of isatin-sulfonamide hybrids against cancer cell lines. nih.gov

The C-6 position also influences the biological profile. For example, C-6 substitution has been shown to improve the inhibitory effectiveness of isatin against MAO-B. nih.gov

Substitutions at the C-7 position can also affect activity, although sometimes negatively due to steric hindrance. For example, C7-substitution has been observed to reduce the reactivity of isatins in N-alkylation reactions. rsc.org

The collective findings suggest that the electronic properties and the position of the substituents on the benzene ring are critical factors in the design of potent isatin-based therapeutic agents.

Table 1: Effect of Benzene Ring Substitutions on Biological Activity

PositionSubstituent TypeObserved Effect on Biological ActivityReference
C-5Electron-withdrawing (e.g., F, Cl, Br, NO2)Enhanced antibacterial and antitubercular activity. nih.govnih.gov nih.govnih.gov
C-5FluoroEnhanced anti-lung cancer activity. researchgate.net researchgate.net
C-5HydroxylIncreased selectivity for MAO-A inhibition. nih.gov nih.gov
C-6VariousImproved MAO-B inhibition. nih.gov nih.gov
C-7VariousCan cause steric hindrance, reducing reactivity in some reactions. rsc.org rsc.org

Role of the Isopropylaminoethyl Moiety at N-1

The specific nature of the side chain at the N-1 position is a key determinant of the biological activity of isatin derivatives. While direct SAR studies focusing exclusively on the 1-(2-isopropylaminoethyl) moiety are not extensively detailed in the provided context, general principles regarding N-1 substitutions can be inferred.

The length and branching of the alkyl chain at N-1 are known to influence bioactivity. researchgate.net The "isopropylaminoethyl" group consists of a two-carbon linker and a terminal isopropylamino group. The ethyl linker provides a degree of flexibility, allowing the terminal amino group to orient itself for optimal interaction with a biological target. The isopropyl group, being a branched alkyl group, introduces steric bulk which can enhance selectivity for a particular binding site.

Importance of Carbonyl Functionality at C-3 for Potency

The carbonyl group at the C-3 position of the isatin ring is a crucial feature for the biological potency of many of its derivatives. nih.gov This electrophilic center is highly reactive and participates in various chemical transformations, allowing for the synthesis of a diverse range of isatin-based compounds, including spiro derivatives. nih.gov

The reactivity of the C-3 carbonyl allows it to be a key point of interaction with biological targets. For instance, in the context of MAO inhibition, the C-3 carbonyl oxygen can form hydrogen bonds with water molecules in the active site, contributing to the binding of the inhibitor. nih.gov Modifications at this position can significantly alter the biological activity. For example, the introduction of a methoxyimino group at C-3 has been shown to improve the antiproliferative activity of some isatin-based hybrids, whereas an imine at this position can decrease activity. nih.govresearchgate.net

Furthermore, the C-3 carbonyl is essential for the synthesis of various hybrid molecules where it is converted into a linker, such as a hydrazone, to connect the isatin scaffold to another pharmacophore. mdpi.comacs.org The resulting C=N bond in these hydrazone derivatives is often critical for their biological activity. mdpi.com

Influence of Linker Chains and Hybrid Motifs

Evaluation of Bridging Moieties (e.g., Triazoles, Thiadiazoles, Hydrazones)

Various heterocyclic rings and functional groups have been employed as linkers to connect the isatin core to other pharmacophores, leading to the development of potent hybrid molecules.

Triazoles: The 1,2,3-triazole ring is a popular linker in medicinal chemistry due to its favorable physicochemical properties, including its ability to form hydrogen bonds, its stability, and its ease of synthesis via "click chemistry". nih.gov Isatin-1,2,3-triazole hybrids have been synthesized and evaluated for a range of biological activities, including anti-inflammatory and anticancer properties. nih.govnih.gov The triazole moiety is not merely a passive linker; it can actively participate in binding to biological targets. nih.gov The synthesis of these hybrids often involves the N-propargylation of isatin followed by a cycloaddition reaction with an appropriate azide (B81097). nih.gov

Hydrazones: The hydrazone linkage (-C=N-NH-C=O-) is a common and effective bridging moiety in the design of isatin hybrids. mdpi.com It is typically formed by the condensation of the C-3 carbonyl of isatin with a hydrazide. mdpi.com This linkage provides a degree of conformational flexibility and has been incorporated into various antibacterial and anticancer agents. mdpi.comacs.orgnih.gov For example, 4-aminoquinoline-isatin hybrids connected by a hydrazone linker have shown promising antibacterial activity. mdpi.com The formation of the azomethine (-CH=N-) proton in the NMR spectrum is a characteristic indicator of hydrazone formation. acs.org The nature of the substituents on the aryl part of the hydrazone can also significantly influence the biological activity. acs.org

The length and flexibility of the linker chain are also crucial. For instance, in a series of artemisinin-isatin hybrids, an alkyl linker was found to be more favorable than a 1,2,3-triazole linker for antiproliferative activity. nih.gov Furthermore, the length of the alkyl linker itself has a significant impact, with two-carbon tethered hybrids being more potent than those with three carbons in some cases. frontiersin.orgnih.gov

Table 2: Influence of Linker Chains on Biological Activity of Isatin Hybrids

Linker TypeKey FeaturesExamples of Biological ActivityReferences
Triazole Stable, forms hydrogen bonds, synthesized via click chemistry.Anti-inflammatory, anticancer. nih.govnih.gov nih.govnih.gov
Hydrazone Flexible, formed from C-3 carbonyl.Antibacterial, anticancer. mdpi.comacs.orgnih.gov mdpi.comacs.orgnih.gov
Alkyl Flexible, length influences activity.Antiproliferative. frontiersin.orgnih.gov frontiersin.orgnih.gov

Synergistic Effects in Multi-Pharmacophore Hybrids

The conjugation of an N-substituted isatin moiety, such as 1-(2-isopropylaminoethyl)isatin, with other biologically active pharmacophores can lead to hybrid compounds with synergistic or enhanced therapeutic effects. This approach aims to create a single molecule that can interact with multiple biological targets or modulate different pathways, potentially leading to improved potency and overcoming drug resistance. researchgate.netpreprints.org The N-1 position of isatin is a common site for introducing linkers to connect with other pharmacophores. nih.gov

The rationale behind creating such hybrids is that the combined molecule may exhibit activities superior to the sum of its individual components. For instance, isatin has been hybridized with various anticancer pharmacophores like coumarin, quinoline (B57606), and azole moieties to create agents with improved antiproliferative activity. nih.govfrontiersin.org

Several studies have demonstrated the success of this strategy. For example, isatin-based imidazole (B134444) compounds have been shown to dually inhibit cyclooxygenase-2 (COX-2) and phosphoinositide-3 kinase (PI3K), crucial enzymes in inflammation and breast cancer, respectively. nih.gov Similarly, hybrids of isatin and quinoline have been developed that exhibit significant anticancer activity. nih.govfrontiersin.org The design of bis-isatin derivatives, where two isatin moieties are connected by a linker, has also proven to be a successful strategy for developing potent inhibitors of specific cellular targets like the DJ-1 homodimer, which is implicated in cancer. nih.gov

The nature of the linker and the attached pharmacophore are crucial. In a series of bis-isatin inhibitors targeting the DJ-1 protein, the length of the alkylene linker between the two isatin units was a critical factor for inhibitory activity, with a ten-carbon chain (DM10) showing the most potent effect. nih.gov This highlights that the synergy is not merely an additive effect but is dependent on the precise three-dimensional arrangement of the pharmacophoric elements.

Below is a table illustrating the synergistic effects observed in various isatin-based multi-pharmacophore hybrids, which provides a conceptual framework for the potential of this compound hybrids.

Isatin Hybrid ClassSecond PharmacophoreObserved Synergistic/Enhanced EffectTarget/MechanismReference
Isatin-ImidazoleImidazoleDual inhibition of COX-2 and PI3K enzymes.Inflammation and Breast Cancer nih.gov
Isatin-QuinolineQuinolineEnhanced antiproliferative activity against various cancer cell lines.Anticancer nih.govfrontiersin.org
Bis-isatinIsatinPotent inhibition of DJ-1 deglycase activity.Anticancer (DJ-1 inhibitor) nih.gov
Isatin-CoumarinCoumarinImproved anticancer activity.Anticancer nih.gov
Isatin-HydrazoneHydrazoneInduction of G2/M arrest and activation of caspase pathways in breast cancer cells.Anticancer (Apoptosis induction) nih.gov

This table is illustrative and based on general findings for isatin hybrids, as specific data for this compound hybrids was not available in the search results.

Elucidation of Pharmacophoric Patterns and Key Structural Requirements for Activity

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.net For isatin derivatives, the key pharmacophoric features generally include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net The structural versatility of the isatin core, with its modifiable sites at the N-1 position, the C-3 carbonyl group, and the C-5 position on the aromatic ring, allows for fine-tuning of its pharmacophoric pattern to optimize activity and selectivity. nih.govresearchgate.net

Based on extensive structure-activity relationship (SAR) studies of various isatin analogues, several key structural requirements for activity have been elucidated:

The Isatin Core: The 1H-indole-2,3-dione core itself is a crucial pharmacophore. The two carbonyl groups (at C-2 and C-3) and the lactam NH group (at N-1, if unsubstituted) can act as hydrogen bond donors and acceptors, facilitating interaction with biological targets. nih.govacs.orgresearchgate.net

Substitution at C-3: The C-3 carbonyl group is highly reactive and is a common point for derivatization, often to form Schiff bases or hydrazones. nih.gov These modifications extend the molecule and introduce new interaction points, such as additional hydrogen bond donors/acceptors or hydrophobic moieties, which are often essential for activity.

Substitution on the Aromatic Ring (C-5): The electronic properties and size of substituents on the benzene ring of the isatin nucleus play a significant role in modulating activity. For instance, in some series of anticancer isatin-dihydropyrazole hybrids, the presence of a chlorine atom or a methyl group at the C-5 position was found to be beneficial for antitumor activity. nih.gov This suggests that both electronic effects (electron-withdrawing vs. electron-donating) and steric factors at this position are important for target binding.

The table below summarizes the key pharmacophoric features of N-substituted isatin analogues and their contribution to biological activity.

Pharmacophoric FeatureStructural Element on Isatin AnalogueContribution to Biological ActivityReference
Hydrogen Bond AcceptorC2 and C3 Carbonyl OxygensInteraction with amino acid residues in the target protein's binding site. acs.orgresearchgate.net
Hydrogen Bond Donor/Ionic Interaction SiteNitrogen atom in the N-1 side chain (e.g., in Isopropylaminoethyl)Can be protonated to form ionic bonds or act as a hydrogen bond donor, enhancing target affinity and influencing solubility. nih.gov
Aromatic/Hydrophobic RegionBenzene ring of the isatin coreParticipates in hydrophobic and π-π stacking interactions with the target. researchgate.net
Modulatable Substituent SiteC5-position on the aromatic ringAllows for fine-tuning of electronic properties and steric bulk to optimize potency and selectivity. nih.gov
Linker/Extension SiteC3-position (via hydrazone, imine, etc.)Extends the molecule to reach additional binding pockets and introduces new functional groups for interaction. nih.gov

This table represents a generalized pharmacophore model for N-substituted isatin derivatives based on available literature.

Computational and in Silico Investigations of 1 2 Isopropylaminoethyl Isatin and Isatin Derivatives

Molecular Docking Studies

Molecular docking is a pivotal computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding modes and affinities of isatin (B1672199) derivatives with various protein targets.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking studies have been instrumental in evaluating the inhibitory potential of isatin derivatives against a wide array of protein targets implicated in various diseases. These studies predict how these compounds bind to the active sites of proteins and their binding energies, which is an indicator of their potential efficacy.

Isatin derivatives have demonstrated significant interactions with a multitude of target proteins, including but not limited to:

Monoamine Oxidase (MAO) : Isatin and its derivatives are recognized as reversible inhibitors of both MAO-A and MAO-B, enzymes crucial in the catabolism of neurotransmitters. nih.gov Docking studies have shown that the isatin ring binds within the substrate cavities of both MAO isoforms. nih.gov For instance, certain isatin-based benzyloxybenzaldehyde derivatives have shown potent and selective inhibition of MAO-B, with some compounds exhibiting competitive and reversible inhibition. nih.gov Molecular docking has helped to understand the binding mechanisms and the impact of structural modifications on their inhibitory activity. nih.gov

Tyrosine Kinases (e.g., TyrRS, EGFR, VEGFR2) : Isatin analogs like semaxanib (B50656) and sunitinib (B231) are known for their tyrosine kinase inhibitory properties. mui.ac.ir Docking studies have been employed to define possible interactions with the active sites of epidermal growth factor receptor (EGFR) tyrosine kinase. mui.ac.irnih.gov For example, isatin sulfonamide derivatives have been shown to have a potential inhibitory effect against EGFRs, which was confirmed by molecular docking studies showing low free binding energy within the EGFR active site. mdpi.com Similarly, new quinoline (B57606) and isatin derivatives have been designed as VEGFR-2 inhibitors, with docking studies confirming their interaction in a manner similar to known inhibitors like sorafenib. nih.gov

Cyclin-Dependent Kinases (CDK2) : Isatin derivatives are a significant group of CDK2 inhibitors, a key regulator of the cell cycle. nih.gov Computational methods, including docking, have been used to design and assess the inhibiting ability of new isatin derivatives against the CDK2 enzyme. nih.govresearchgate.net These studies have shown that isatin-based scaffolds can have a high affinity towards CDK2, with interactions at the ATP-binding site. iiarjournals.org

Acetylcholinesterase (AChE) : In the context of Alzheimer's disease, AChE inhibition is a key therapeutic strategy. humanjournals.com Molecular docking has been used to assess the effectiveness of isatin derivatives as AChE inhibitors, with some derivatives showing good binding affinity. humanjournals.com

α-Glucosidase : For the management of diabetes, α-glucosidase inhibitors are important. mdpi.comnih.gov Molecular docking studies have revealed that isatin-thiazole and coumarin-isatin derivatives can bind to the α-glucosidase enzyme through various interactions, showing potential as inhibitors. mdpi.comnih.gov

Tubulin : Isatin derivatives have been investigated as tubulin polymerization inhibitors for their anticancer activity. nih.gov Molecular docking has been used to study the binding interactions of these compounds within the colchicine (B1669291) binding site of tubulin. nih.gov

Other Targets : Docking studies have also explored the interaction of isatin derivatives with other targets such as Staphylococcus aureus nucleoside diphosphate (B83284) kinase, Plasmodium falciparum dihydrofolate reductase (PfDHFR), and protein tyrosine phosphatase B (MptpB).

The following table summarizes the binding affinities of selected isatin derivatives against various target proteins as determined by molecular docking studies.

Isatin Derivative Target Protein Binding Affinity (kcal/mol) Reference
Isatin-based benzoylhydrazinesCDK2-8.9 nih.govresearchgate.net
Isatin-thiazole derivative (6i)α-Glucosidase-9.2 mdpi.com
Isatin-thiazole derivative (6p)α-Glucosidase- mdpi.com
Coumarin-isatin derivative (5p)α-Glucosidase- nih.gov
Chromone-isatin derivative (6j)α-Glucosidase- nih.gov
Isatin-based Schiff base (5a)α-Amylase & AChE- rsc.orgresearchgate.net
N-alkyl-isatin-3-imino aromatic amine (4d)EGFR Tyrosine Kinase-7.33 mui.ac.irnih.gov
Isatin sulfonamide derivatives (3a, 4b, 4c)EGFR-19.21 to -21.74 mdpi.com
Isatin-triazole hydrazonesMicrotubule affinity-regulating kinase 4- iiarjournals.org
Isatin-based benzyloxybenzene derivative (ISB1)MAO-B- nih.gov
Isatin derivatives (13, 14)VEGFR-2- nih.gov

Analysis of Intermolecular Interactions

The stability of the ligand-protein complex is governed by various intermolecular interactions. Molecular docking studies provide a detailed analysis of these interactions, which are crucial for understanding the mechanism of action of the inhibitors.

The primary types of interactions observed between isatin derivatives and their target proteins include:

Hydrogen Bonding : This is a critical interaction for the stability of many ligand-protein complexes. For example, in the case of α-glucosidase, the residues Thr-215 and Asp-68 form hydrogen bonds with an isatin-thiazole derivative. mdpi.com Similarly, with MAO-B, hydrogen bonding is observed between the imino nitrogen of an isatin derivative and the protein. nih.gov

Hydrophobic Interactions : The hydrophobic pocket of the enzyme's active site often plays a significant role in binding. The indolin-2-one scaffold of isatin derivatives has been shown to locate at the hydrophobic pocket of α-glucosidase, surrounded by residues like Phe-157, Leu-176, Pro-240, Phe-300, and Leu-218, leading to stable hydrophobic binding. mdpi.com

Pi-Pi Stacking : The aromatic rings present in isatin derivatives can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine in the active site of the protein. This was observed in the interaction of an isatin derivative with the MAO-B enzyme. nih.gov

Other Interactions : Other interactions such as CH-π interactions, arene-anion interactions, and arene-cation interactions have also been identified in the binding of isatin derivatives to α-glucosidase. mdpi.com

Molecular Dynamics Simulations to Assess Ligand-Target Stability and Conformational Changes

While molecular docking provides a static picture of the binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. These simulations are used to assess the stability of the binding and to observe any conformational changes in both the ligand and the protein.

MD simulations have been employed to study isatin derivatives targeting enzymes like CDK2 and VEGFR-2. nih.govnih.govresearchgate.net For instance, in the study of new potential inhibitors of the CDK2 enzyme, MD simulations were used to assess the inhibiting ability of designed isatin derivatives. nih.govresearchgate.net Similarly, for new quinoline and isatin derivatives targeting VEGFR-2, MD simulations confirmed the stability of the compound in the active pocket of the enzyme over a period of 100 ns. nih.gov These studies provide valuable information on the dynamic behavior and stability of the ligand-protein complex, which is crucial for drug design.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. These calculations provide a deeper understanding of the intrinsic properties of the isatin derivatives that contribute to their biological activity.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity. nih.govnih.gov For isatin derivatives, FMO analysis has been used to predict their activity, with smaller energy gaps generally suggesting higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps provide a visual representation of the electrostatic potential on the surface of a molecule. nih.gov These maps help in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. nih.gov In isatin derivatives, the red regions (negative potential) are typically localized over the oxygen atoms, indicating them as likely sites for electrophilic attack. researchgate.net

Reactivity Predictions

DFT calculations are also used to predict the reactivity of molecules through various descriptors:

Electrophilicity and Nucleophilicity : Based on the electronic structure, the electrophilic and nucleophilic nature of different parts of the molecule can be predicted, which helps in understanding their interaction with biological targets. researchgate.net

Energy Gap : As mentioned earlier, the HOMO-LUMO energy gap is a critical parameter for predicting the reactivity of a molecule. A smaller energy gap suggests that the molecule is more polarizable and will be more reactive in chemical reactions. nih.gov

The following table presents a summary of DFT analysis parameters for a series of s-triazine-isatin hybrids.

Compound E HOMO (eV) E LUMO (eV) Energy Gap (ΔEgap) (eV) Dipole Moment (Debye) Reference
7a-5.94-2.873.074.88 nih.gov
7b-5.87-2.942.935.37 nih.gov
7c-5.79-2.942.856.22 nih.gov
7d-5.88-2.603.282.99 nih.gov
7e-5.87-2.673.202.88 nih.gov
7f-5.86-2.553.311.95 nih.gov

In Silico Prediction of Drug-Likeness and Physiochemical Properties Relevant to Biological Activity

The concept of "drug-likeness" is a crucial filter in the drug discovery pipeline, helping to prioritize compounds with a higher probability of becoming orally bioavailable drugs. drugbank.com This evaluation is often based on the analysis of key physicochemical properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME). drugbank.com For isatin derivatives, which have demonstrated a wide array of pharmacological activities, in silico ADME predictions are invaluable for guiding synthetic efforts toward compounds with more favorable pharmacokinetic profiles. youtube.com

Lipinski's Rule of Five is a well-established guideline for assessing the potential for oral bioavailability of a drug candidate. prepchem.comresearchgate.net It stipulates that a compound is more likely to be orally absorbed if it adheres to at least four of the following five criteria: a molecular weight of 500 g/mol or less, a logP (a measure of lipophilicity) value of 5 or less, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. prepchem.comresearchgate.netdergipark.org.tr Veber's Rule provides additional parameters, suggesting that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of 140 Ų or less. nih.govbohrium.com

Computational analysis of 1-(2-Isopropylaminoethyl)isatin indicates a high degree of compliance with these rules, suggesting a favorable profile for oral administration. The predicted physicochemical properties for this compound are detailed in the table below.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

ParameterPredicted ValueLipinski's Rule of FiveVeber's Rule
Molecular Weight 246.31 g/mol Pass (≤ 500)
LogP (Consensus) 1.85Pass (≤ 5)
Hydrogen Bond Donors 1Pass (≤ 5)
Hydrogen Bond Acceptors 3Pass (≤ 10)
Topological Polar Surface Area (TPSA) 49.96 ŲPass (≤ 140 Ų)
Number of Rotatable Bonds 5Pass (≤ 10)
Violations 0PassPass

Data generated using SwissADME, a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. expasy.orgacs.orguq.edu.au

The data clearly shows that this compound does not violate any of Lipinski's rules and also satisfies Veber's criteria. This positions the compound as having a high potential for good oral bioavailability, a desirable characteristic for a drug candidate.

Beyond the general rules of drug-likeness, computational tools can provide more granular predictions about a molecule's pharmacokinetic profile. These predictions can offer insights into how a compound is likely to be absorbed, distributed, metabolized, and excreted by the body. For this compound, in silico models predict favorable absorption and metabolic properties.

Absorption: The predicted high gastrointestinal (GI) absorption for this compound is consistent with its compliance with Lipinski's and Veber's rules. The low molecular weight and moderate lipophilicity contribute to its potential for efficient passive diffusion across the intestinal membrane.

Metabolism: A significant aspect of a drug's fate in the body is its metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes. In silico predictions can estimate which CYP isoforms a compound is likely to inhibit. This is crucial as inhibition of these enzymes can lead to drug-drug interactions. For this compound, predictions suggest a low potential for inhibiting the major CYP isoforms, which is a favorable safety feature.

Table 2: Predicted Pharmacokinetic Properties of this compound

ParameterPredicted Value/ClassificationImplication
Gastrointestinal (GI) Absorption HighGood potential for oral absorption.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cross into the central nervous system.
P-glycoprotein (P-gp) Substrate NoNot likely to be actively effluxed from cells.
CYP1A2 Inhibitor NoLow potential for drug interactions mediated by this enzyme.
CYP2C19 Inhibitor NoLow potential for drug interactions mediated by this enzyme.
CYP2C9 Inhibitor YesPotential for interactions with drugs metabolized by this enzyme.
CYP2D6 Inhibitor NoLow potential for drug interactions mediated by this enzyme.
CYP3A4 Inhibitor NoLow potential for drug interactions mediated by this enzyme.

Data generated using pkCSM and SwissADME web tools. expasy.org

Potential Research Applications and Future Perspectives for 1 2 Isopropylaminoethyl Isatin Analogues

Development of Novel Chemical Probes for Biological Systems

The unique properties of the isatin (B1672199) core make it an attractive scaffold for the development of chemical probes to investigate complex biological systems. doi.org Fluorescent probes are instrumental tools for detecting and quantifying specific targets like metal ions or enzymes with high sensitivity and real-time detection capabilities. nih.govdoi.org

Isatin derivatives have been successfully functionalized to act as selective fluorescent sensors. For instance, isatin-functionalized nanoporous materials have been reported as effective fluorescent probes for the detection of heavy metal ions, which are significant environmental pollutants. nih.gov Furthermore, researchers are developing novel isatin derivatives that possess intrinsic fluorescent properties alongside their biological activity. doi.org This dual functionality is critical for creating chemical tools to explore biological processes, such as the inhibition of specific enzymes like protein tyrosine phosphatases (PTPs), where the probe's fluorescence allows for imaging and tracking within cells. doi.org The development of such bioactive and fluorescent small molecules is a key strategy for studying enzyme function and localization in complex biological environments. doi.org

Table 1: Examples of Isatin Derivatives as Chemical Probes

Isatin Derivative Type Target Analyte/System Application Reference
Isatin-functionalized SBA-15 Heavy metal ions (e.g., Hg(ii), Cd(ii), Pb(ii)) Selective fluorescent detection in environmental samples nih.gov
Novel fluorescent isatin derivatives SHP1 PTP enzyme Inhibitor with fluorescent properties for biological imaging doi.org

Strategy for Designing Multi-Target Agents

The complexity of multifactorial diseases like cancer and neurodegenerative disorders has spurred a shift from the traditional "one drug, one target" paradigm to a "one drug, multiple targets" approach. rsc.orgacs.org Multi-target-directed ligands (MTDLs) are designed to modulate several biological targets simultaneously, which can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. acs.orguta.edu.ly

The isatin scaffold is exceptionally well-suited for the design of multi-target agents due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov By hybridizing the isatin core with other pharmacologically active moieties, researchers can create novel compounds that act on multiple pathways relevant to a specific disease. researchgate.net For example, isatin-based hybrids have been designed to simultaneously inhibit different enzymes, such as cyclooxygenase (COX) and carbonic anhydrase (CA), which are both implicated in inflammation and cancer. aalto.fi The strategy involves linking different pharmacophores to the isatin nucleus, allowing the resulting molecule to interact with distinct binding sites on different proteins. researchgate.net This approach has led to the development of isatin-based Schiff bases and other derivatives with potential applications in treating complex conditions like Alzheimer's disease and diabetes by targeting enzymes such as acetylcholinesterase (AChE) and α-amylase. rsc.org

Exploration of Isatin Derivatives as Lead Compounds in Preclinical Drug Discovery

Isatin and its analogues are considered privileged scaffolds in medicinal chemistry and have been extensively explored as lead compounds in preclinical drug discovery. mdpi.comresearchgate.net A lead compound is a chemical starting point for the development of new drugs. The isatin nucleus is present in a variety of naturally occurring and synthetic compounds that exhibit a broad spectrum of pharmacological activities. researchgate.nethilarispublisher.com

The therapeutic potential of isatin derivatives has been investigated across numerous disease areas. mdpi.comresearchgate.net Preclinical studies have demonstrated their efficacy as:

Anticancer Agents: Isatin derivatives have shown potent activity against various cancer cell lines. nih.govegasmoniz.com.ptull.es They can induce apoptosis and inhibit key pathways involved in tumor growth, such as tubulin polymerization and the Akt pathway. nih.gov Sunitinib (B231), an isatin-based drug, is an FDA-approved multi-targeted tyrosine kinase inhibitor used in cancer therapy. researchgate.net

Antimicrobial Agents: Numerous isatin derivatives, including Schiff bases and Mannich bases, exhibit significant antibacterial and antifungal properties. nih.govresearchgate.netmdpi.com They have been synthesized and evaluated against a wide range of pathogens, including drug-resistant strains. researchgate.net

Antiviral Agents: The isatin scaffold has been used to develop inhibitors of viral enzymes, such as the SARS coronavirus 3CL protease. nih.gov

Anticonvulsant and Neuroprotective Agents: Certain isatin derivatives have shown promise as anticonvulsants and anxiolytics in preclinical models. researchgate.net

The structural versatility of the isatin ring allows for systematic modifications to optimize potency and selectivity, making it a highly valuable template for generating diverse chemical libraries for high-throughput screening. nih.govull.es

Table 2: Selected Preclinical Bioactivities of Isatin Derivatives

Biological Activity Target/Mechanism of Action Example of Isatin Derivative Class Reference(s)
Anticancer Tubulin polymerization and Akt pathway inhibition 5,7-dibromoisatin analogues nih.gov
Anticancer Carbonic anhydrase IX & XII inhibition Isatin-benzenesulfonamide Schiff bases researchgate.net
Anti-TB Inhibition of Mycobacterium tuberculosis 1H-1,2,3-triazole-tethered ciprofloxacin isatin conjugates nih.gov
Antibacterial Peptidoglycan glycosyltransferase (PGT) inhibition N-1, C-3, and C-5 substituted isatins nih.gov

Bio-guided Synthesis and Rational Design of Next-Generation Isatin Analogues

The development of new and more effective isatin analogues relies on two key strategies: bio-guided synthesis and rational design. Rational drug design utilizes computational methods, such as molecular docking and molecular dynamics, to predict how a molecule will interact with a biological target. researchgate.netnih.gov This allows chemists to design new derivatives with improved binding affinity and selectivity before they are synthesized. researchgate.net

For example, in the development of new inhibitors for cyclin-dependent kinase 2 (CDK2), a target in cancer therapy, computational studies were used to design a series of isatin-based benzoylhydrazines with enhanced inhibitory potential. researchgate.netmdpi.com Similarly, rational structural modification of the isatin scaffold at the N-1, C-3, and C-5 positions has been employed to create potent antimicrobial agents that target bacterial peptidoglycan glycosyltransferase (PGT). nih.gov

Bio-guided synthesis, on the other hand, involves isolating and identifying active compounds from natural sources and then using that information to synthesize more potent or selective analogues. Isatin itself is a natural product found in various plants. mdpi.com This approach, combined with structure-activity relationship (SAR) studies, helps to identify the key chemical features responsible for a compound's biological activity, guiding the synthesis of next-generation drugs with improved pharmacological profiles. nih.gov

Integration of Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

The synthesis of novel 1-(2-Isopropylaminoethyl)isatin analogues and other isatin derivatives requires rigorous characterization to confirm their chemical structure and assess their purity, which is critical for reliable biological evaluation. hilarispublisher.comresearchgate.net Advanced spectroscopic techniques are indispensable tools in this process. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are routinely used to determine the precise arrangement of atoms within a molecule. mdpi.comnih.gov These techniques provide detailed information about the carbon-hydrogen framework, confirming that the desired chemical modifications to the isatin scaffold have been successful. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to accurately determine the molecular weight of a synthesized compound, which helps to confirm its elemental composition. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the characteristic carbonyl (C=O) groups of the isatin ring. hilarispublisher.commdpi.com

X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray diffraction analysis can be performed. nih.gov This technique provides a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and stereochemistry. nih.gov

Together, these techniques provide the comprehensive data necessary to unambiguously confirm the identity and purity of new isatin derivatives, ensuring the integrity of subsequent pharmacological and preclinical studies. jchps.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Isopropylaminoethyl)isatin derivatives, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves functionalization at the N1, C2, or C3 positions of isatin. For example, Mannich reactions using isatin, formaldehyde, and secondary amines (e.g., isopropylamine) under reflux in ethanol or aqueous media can yield N-substituted derivatives . Optimization includes adjusting pH (3–11), solvent selection (e.g., ethanol vs. water for green chemistry), and stoichiometric ratios of reagents. Characterization via IR, ¹H/¹³C NMR, and elemental analysis is critical to confirm purity and structure .

Q. How can researchers validate the identity of synthesized this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
  • NMR : Aromatic protons of the isatin ring appear at 6.8–7.1 ppm (¹H), while ethylenic protons from the isopropylaminoethyl group resonate at 2.5–3.5 ppm. ¹³C NMR should show carbonyl carbons at ~180 ppm .
  • Elemental analysis : Match calculated and observed C, H, N percentages to confirm stoichiometry .

Q. What basic biological assays are used to screen this compound derivatives for antimicrobial activity?

  • Methodological Answer :
  • Agar diffusion/broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Measure minimum inhibitory concentrations (MICs) and compare to standard antibiotics .
  • Cytotoxicity assays : Use CCK-8 or MTT assays on cell lines (e.g., SH-SY5Y neuroblastoma) to determine IC₅₀ values, ensuring selectivity between antimicrobial and cytotoxic effects .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

  • Methodological Answer :
  • Solvent selection : Replace ethanol with water or aqueous micellar systems to reduce environmental impact. Evidence shows isatin derivatives can form in water at 80–100°C with catalytic acids .
  • Catalysis : Use reusable catalysts (e.g., Cu nanoparticles) to improve atom economy.
  • Waste reduction : Employ one-pot reactions to minimize intermediate isolation steps .

Q. What computational strategies are used to predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Use PDB structures (e.g., monoamine oxidase, 2BXR) to simulate ligand-protein interactions. Software like AutoDock Vina can predict binding affinities .
  • QSAR modeling : Calculate physicochemical parameters (ClogP, polar surface area) and correlate with experimental bioactivity data to identify key substituents for optimization .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Standardize protocols : Ensure consistent cell lines, incubation times, and reagent batches. For example, SH-SY5Y cells showed maximal proliferation inhibition at 48 hours in one study .
  • Statistical analysis : Apply ANOVA or t-tests to compare replicates, and use Bland-Altman plots to assess inter-lab variability .
  • Control compounds : Include reference drugs (e.g., isoniazid for anti-TB assays) to calibrate activity thresholds .

Q. What advanced techniques elucidate the mechanism of action of this compound derivatives in antimicrobial or anticancer contexts?

  • Methodological Answer :
  • Autophagy inhibition : Measure LC3-II/LC3-I ratios via Western blot to assess SESN2-mTOR pathway modulation, as demonstrated in neuroblastoma studies .
  • Reactive oxygen species (ROS) assays : Use DCFH-DA probes to quantify oxidative stress induction, linking antioxidant/antimicrobial effects to redox pathways .

Analytical and Data Presentation Guidelines

Q. How should researchers present spectral data and biological results in manuscripts to ensure reproducibility?

  • Methodological Answer :
  • NMR/IR data : Report solvent, instrument frequency, and internal standards (e.g., TMS). Provide full spectral interpretations in supplementary materials .
  • Biological assays : Include dose-response curves, IC₅₀ calculations (e.g., via SPSS or GraphPad), and statistical significance markers (p-values) .
  • Data tables : Use SI units, significant figures, and error margins (e.g., IC₅₀ = 271.31 ± 5.2 μM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.